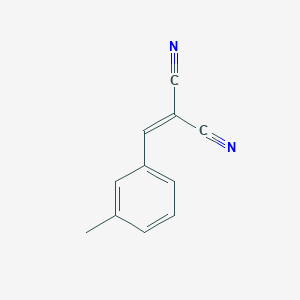

(3-Methylbenzylidene)propanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

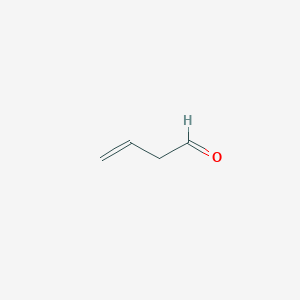

The synthesis of benzylidenemalononitrile derivatives, which include compounds like 3MBPDN, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . This process is typically facilitated by homogeneous catalysts .Molecular Structure Analysis

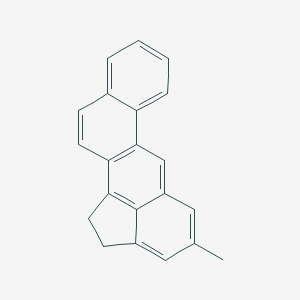

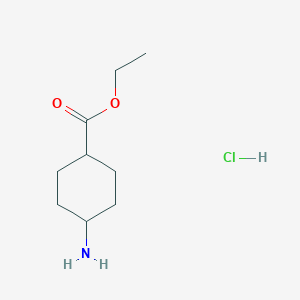

The molecular structure of 3MBPDN contains a total of 21 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .Applications De Recherche Scientifique

Photophysical Properties and Micelle Detection

A study conducted by Salman A. Khan and A. Asiri focused on the synthesis of a structurally similar compound, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), through Knoevenagel condensation. The research highlighted TMPN's photophysical properties, including its ability to undergo solubilization in different micelles, thereby acting as a probe for determining the critical micelle concentration (CMC) of surfactants like SDS and CTAB. This application is valuable in understanding the behavior of surfactants in various solutions, which can be critical in fields ranging from pharmaceuticals to environmental science (Khan & Asiri, 2015).

UV Protection Mechanisms

Another study explored the photophysical mechanism of 4-Methylbenzylidene camphor (4MBC), a compound used as a UV filter in sunscreens. Through computational methods, researchers Ye-guang Fang et al. discovered that 4MBC undergoes efficient intersystem crossing to triplet manifolds, which is followed by predominant radiationless decay to the ground state. This mechanism is essential for the development of more effective and safer UV filters for sunscreen formulations, providing insights into the photostability and photoprotection mechanisms of sunscreen ingredients (Fang et al., 2018).

Spectroscopic and Quantum Chemical Investigations

The spectroscopic and quantum chemical properties of (3,4-dimethoxybenzylidene) propanedinitrile were thoroughly investigated in a study by U. Gupta et al. They conducted Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis, along with quantum chemical calculations. This research is significant for understanding the electronic and structural properties of similar compounds, which can be applied in designing materials with specific optical and thermal properties for use in various scientific and industrial applications (Gupta et al., 2015).

Antibacterial Activity of Related Compounds

Research on the antibacterial activity of thiophenes derived from similar structural frameworks, including 2-[Bis(methylthio)methylene]propanedinitrile, was conducted by W. M. Al-Adiwish et al. This study showcased the potential of such compounds in developing new antibacterial agents. The synthesized compounds demonstrated promising results against various bacterial strains, indicating the potential for the development of new pharmaceuticals based on the structural motifs of (3-Methylbenzylidene)propanedinitrile and its derivatives (Al-Adiwish et al., 2012).

Propriétés

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzylidene)malononitrile | |

CAS RN |

15728-26-4 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)